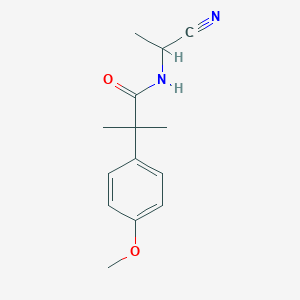

![molecular formula C27H25N3O7S2 B2930940 N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide CAS No. 425411-82-1](/img/structure/B2930940.png)

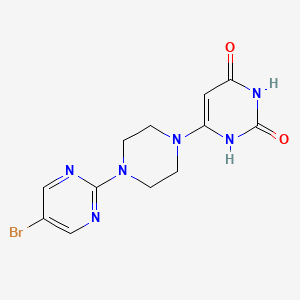

N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

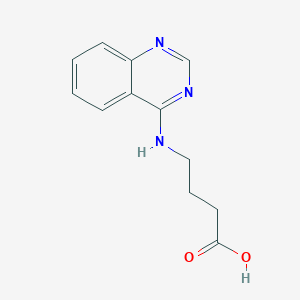

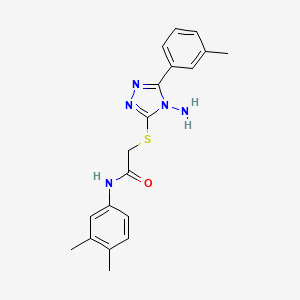

Indole derivatives are a significant class of heterocyclic compounds that exhibit a variety of pharmacological actions . They are crucial in medicinal chemistry due to their physiological action, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .

Synthesis Analysis

Indole and its derivatives are produced by a variety of techniques . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . Chemists have reported new sulfonamide-indole derivatives containing bis-indoles and tris-indoles .Molecular Structure Analysis

Indole derivatives share a common core structure consisting of indole and a diterpene carbon backbone derived from four mevalonate-derived isoprene units . The molecular complexity of these compounds is achieved by adding more isoprene units to the core structure and by various modifications such as oxidation, cyclization, and halogenation .Chemical Reactions Analysis

Indole undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . Indole is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .Physical And Chemical Properties Analysis

Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo [b] pyrrole . It is a solid crystalline compound, with a melting temperature around 52 °C, and boiling around 253 °C .Scientific Research Applications

Organic Synthesis and Catalysis

Research into compounds with similar bis-sulfonamide structures has shown utility in organic synthesis, particularly in catalyzing reactions. For example, rhodium-catalyzed oxidative C–H/C–H cross-coupling has been used to create bi(hetero)aryl 2-sulfonamide scaffolds, which are prevalent in drug discovery (Ran, Yang, You, & You, 2018). Such methodologies could potentially be applied to or inspired by the synthesis and functionalization of N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide for creating novel molecules with specific properties.

Enzyme Inhibition for Therapeutic Applications

Bis-sulfonamides have been investigated for their inhibitory action on enzymes like carbonic anhydrase, which plays a significant role in various physiological functions. Compounds like this compound could have similar applications due to their structural features. For instance, sulfonamide-linked compounds have shown inhibition of tumor-associated carbonic anhydrase isozymes, demonstrating potential as cancer therapeutics (Morsy, Badawi, Cecchi, Scozzafava, & Supuran, 2009).

Material Science and Polymer Chemistry

Research in material science has explored sulfonated polyimides, synthesized from diamines with sulfonated side chains, for their application in proton exchange membranes (Chen, Yin, Tanaka, Kita, & Okamoto, 2006). Given the sulfonamide functionality of this compound, similar approaches could be explored to synthesize novel materials with specific ionic or thermal properties.

Mechanism of Action

Safety and Hazards

Future Directions

The future of indole derivatives in medicinal chemistry is promising. Researchers are continually developing new methods for synthesizing indole-sulfonamide derivatives, along with data on their reported activities . This ongoing research is expected to help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name |

6-N,8-N-bis(4-ethoxyphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O7S2/c1-3-36-19-12-8-17(9-13-19)29-38(32,33)23-16-24(26-25-21(23)6-5-7-22(25)27(31)28-26)39(34,35)30-18-10-14-20(15-11-18)37-4-2/h5-16,29-30H,3-4H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCJKQYBPJSPPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=CC=C(C=C5)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2930862.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2930865.png)

![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2930870.png)

![1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B2930873.png)